molecular formula C15H20FNO4 B1445612 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid CAS No. 1255099-58-1

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid

Cat. No. B1445612
CAS RN: 1255099-58-1
M. Wt: 297.32 g/mol
InChI Key: CVADAENURLNNQZ-UHFFFAOYSA-N
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Description

The compound “3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group . The 4-fluorobenzyl group is a common moiety in medicinal chemistry, known for its ability to enhance the biological activity of a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Boc-protected amino group and the 4-fluorobenzyl group. The Boc group is a bulky, hydrophobic group, while the 4-fluorobenzyl group is an aromatic ring with a fluorine substituent .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions, revealing the free amino group. The 4-fluorobenzyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the Boc group would likely make the compound overall nonpolar and hydrophobic. The carboxylic acid group would contribute to the compound’s acidity and could participate in hydrogen bonding .

Scientific Research Applications

Chemical Synthesis and Catalysis

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid is utilized in chemical synthesis, particularly as an amine protecting group in peptide synthesis. The N-tert-butoxycarbonyl (N-Boc) moiety is crucial due to its resistance to racemization during peptide synthesis and its easy cleavage under mild acidic conditions. This makes N-Boc-protected amino acids particularly useful in Merrifield’s solid-phase peptide synthesis and in the synthesis of multifunctional targets (Heydari et al., 2007).

Enhanced Synthesis Methods

Advancements in the synthesis of similar structures, such as (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, have been reported, utilizing milder and more selective conditions. This has implications for the synthesis of related compounds like 3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid, potentially improving the efficiency and selectivity of synthesis processes (Badland et al., 2010).

Future Directions

The future directions for this compound would depend on its intended use. If it’s a synthetic intermediate, it could be used in the synthesis of more complex molecules. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVADAENURLNNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140158
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid

CAS RN

1255099-58-1
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255099-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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